molecular formula C15H24O2 B1597034 Bisabolone oxide A CAS No. 22567-38-0

Bisabolone oxide A

Cat. No.: B1597034
CAS No.: 22567-38-0
M. Wt: 236.35 g/mol
InChI Key: MJWZYBQLHJQQJJ-UHFFFAOYSA-N
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Description

Bisabolone oxide A is a sesquiterpene oxide derived from bisabolol, a naturally occurring compound found in the essential oils of various plants, including chamomile. It has a molecular formula of C15H26O2 and a molecular weight of 238.3657 . This compound is known for its biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.

Scientific Research Applications

Bisabolone oxide A has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisabolone oxide A can be synthesized through the oxidation of bisabolol. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the selective formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of bisabolol from plant sources, followed by its chemical oxidation. The process is optimized to maximize yield and purity, often employing advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Bisabolone oxide A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed:

Mechanism of Action

Bisabolone oxide A is structurally similar to other sesquiterpene oxides such as bisabolol oxides A and B, and bisabolene. it is unique in its specific biological activities and chemical properties .

Properties

IUPAC Name

2,2,6-trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12H,6-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWZYBQLHJQQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C2(CCC(=O)C(O2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945220
Record name 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22567-38-0
Record name (S-(R*,R*))-Dihydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisabolone oxide A
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Bisabolone oxide A
Reactant of Route 3
Bisabolone oxide A
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Bisabolone oxide A
Reactant of Route 5
Bisabolone oxide A
Reactant of Route 6
Bisabolone oxide A

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